An In-depth Technical Guide to Methyl 2-Propylpentanoate: Structure, Properties, Synthesis, and Characterization
An In-depth Technical Guide to Methyl 2-Propylpentanoate: Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-propylpentanoate, a branched-chain fatty acid ester. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous compounds and established chemical principles to detail its chemical structure, predict its physicochemical properties, and outline robust protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science, providing a foundational understanding and practical methodologies for working with this class of compounds.
Introduction
Esters of branched-chain carboxylic acids are a significant class of organic molecules with diverse applications, ranging from flavor and fragrance agents to key intermediates in pharmaceutical synthesis.[1] Methyl 2-propylpentanoate, the methyl ester of 2-propylpentanoic acid (valproic acid), is a compound of interest due to the pharmacological importance of its parent carboxylic acid. Understanding its chemical characteristics is crucial for its potential application as a prodrug, a reference standard, or a building block in the synthesis of more complex molecules.
This guide will delve into the fundamental aspects of methyl 2-propylpentanoate, beginning with its precise chemical identity and structure.
Chemical Structure and Nomenclature
The accurate identification of a chemical entity is paramount for scientific rigor. This section clarifies the IUPAC name and depicts the chemical structure of methyl 2-propylpentanoate.
IUPAC Name
The systematic name for the ester formed from 2-propylpentanoic acid and methanol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 2-propylpentanoate .
Other potential synonyms include:
-
Methyl 2-propylvalerate
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2-Propylpentanoic acid, methyl ester
Chemical Structure
The chemical structure of methyl 2-propylpentanoate is characterized by a central carbonyl group bonded to a methoxy group (-OCH₃) and a pentyl chain with a propyl substituent at the alpha-carbon (C2).
2D Chemical Structure:
Caption: 2D structure of methyl 2-propylpentanoate.
Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₁₈O₂ | Structural analysis |
| Molecular Weight | 158.24 g/mol | Calculation from molecular formula[2] |
| Appearance | Colorless liquid | General property of similar esters[3][4] |
| Odor | Fruity, sweet | Characteristic of many esters[1][5] |
| Boiling Point | ~180-190 °C | Extrapolation from similar branched esters |
| Density | ~0.86 - 0.88 g/mL | Comparison with related esters |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); sparingly soluble in water | General solubility of esters[3][4] |
| logP (octanol/water) | ~3.0 - 3.5 | Prediction based on structure |
Synthesis of Methyl 2-Propylpentanoate
The most common and straightforward method for synthesizing methyl 2-propylpentanoate is the Fischer esterification of 2-propylpentanoic acid with methanol, catalyzed by a strong acid.
Reaction Principle: Fischer Esterification
Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The equilibrium can be shifted towards the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[6]
Reaction Scheme:
Caption: Fischer esterification of 2-propylpentanoic acid with methanol.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 2-propylpentanoate.
Materials:
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2-Propylpentanoic acid (Valproic acid)
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-propylpentanoic acid.
-
Addition of Alcohol and Catalyst: Add an excess of methanol (typically 5-10 molar equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 4-8 hours.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. c. Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the ester. d. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure methyl 2-propylpentanoate.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of methyl 2-propylpentanoate.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 2-propylpentanoate. The following spectroscopic techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum of methyl 2-propylpentanoate is expected to show distinct signals for the different types of protons in the molecule.
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A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.
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A multiplet for the alpha-proton (-CH-) around 2.2-2.5 ppm.
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Multiplets for the methylene protons (-CH₂-) of the pentyl and propyl chains between 1.2 and 1.7 ppm.
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Triplets for the terminal methyl protons (-CH₃) of the pentyl and propyl chains around 0.9 ppm.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton.
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A signal for the carbonyl carbon (-C=O) in the range of 170-175 ppm.
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A signal for the methoxy carbon (-OCH₃) around 51-52 ppm.
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A signal for the alpha-carbon (-CH-) around 45-50 ppm.
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Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons in the aliphatic region (10-40 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 2-propylpentanoate is predicted to exhibit the following key absorption bands:
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A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of an ester.[7]
-
A strong absorption in the region of 1150-1250 cm⁻¹ corresponding to the C-O stretching vibration of the ester group.[8]
-
Several absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 2-propylpentanoate (MW = 158.24), the electron ionization (EI) mass spectrum would be expected to show:
-
A molecular ion peak (M⁺) at m/z = 158 .
-
Characteristic fragment ions resulting from the cleavage of the ester group and alkyl chains. A prominent peak would be expected from the loss of the methoxy group (-OCH₃) at m/z = 127 , and the loss of the methoxycarbonyl group (-COOCH₃) at m/z = 99 .
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of methyl 2-propylpentanoate.
Potential Applications
Given the biological activity of its parent compound, 2-propylpentanoic acid (valproic acid), methyl 2-propylpentanoate holds potential in several areas of research and development:
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Pharmaceutical Research: It can be investigated as a more lipophilic prodrug of valproic acid, potentially altering its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME).
-
Reference Standard: Pure methyl 2-propylpentanoate can serve as a certified reference material for the analytical quantification of valproic acid and its metabolites in biological matrices.
-
Organic Synthesis: As a versatile chemical intermediate, it can be used as a starting material for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1]
Conclusion
This technical guide has provided a detailed overview of methyl 2-propylpentanoate, from its fundamental chemical structure to its synthesis and characterization. While direct experimental data for this specific ester is limited, the principles and protocols outlined herein, based on well-established organic chemistry and data from analogous compounds, offer a solid foundation for researchers. The provided methodologies for synthesis and analytical characterization are robust and can be readily adapted in a laboratory setting. As research into branched-chain fatty acids and their derivatives continues to expand, a thorough understanding of compounds like methyl 2-propylpentanoate will be increasingly valuable.
References
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Methyl propionate. (2023). Retrieved from [Link]
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Methyl propiolate. (n.d.). In Wikipedia. Retrieved from [Link]
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2-Methyl-2-n-propylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
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Propyl 2-methylpropanoate. (n.d.). FooDB. Retrieved from [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
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INFRARED SPECTRUM OF METHYL PROPANOATE. (n.d.). ResearchGate. Retrieved from [Link]
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infrared spectrum of 2-methylpentane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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infrared spectrum of propyl methanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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